2-Bromo-1-(phenylsulphonyl)-1H-indole
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Overview
Description
2-Bromo-1-(phenylsulphonyl)-1H-indole: is an organic compound that belongs to the class of indoles, which are heterocyclic aromatic organic compounds This compound is characterized by the presence of a bromine atom at the second position and a phenylsulphonyl group at the first position of the indole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-(phenylsulphonyl)-1H-indole typically involves the bromination of 1-(phenylsulphonyl)-1H-indole. This can be achieved through electrophilic aromatic substitution, where bromine is introduced to the indole ring. The reaction conditions often involve the use of bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) or aluminum bromide (AlBr3) to facilitate the bromination process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial to achieving the desired product quality.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-1-(phenylsulphonyl)-1H-indole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation and Reduction Reactions: The phenylsulphonyl group can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products: The major products formed depend on the specific reaction and conditions. For example, nucleophilic substitution may yield derivatives with different substituents replacing the bromine atom, while oxidation or reduction will modify the phenylsulphonyl group.
Scientific Research Applications
Chemistry: In chemistry, 2-Bromo-1-(phenylsulphonyl)-1H-indole is used as a building block for the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies and the study of reaction mechanisms.
Biology and Medicine: In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science applications. Its unique properties make it suitable for use in various formulations and products.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(phenylsulphonyl)-1H-indole involves its interaction with specific molecular targets. The bromine atom and phenylsulphonyl group contribute to its reactivity and ability to form stable complexes with target molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the observed biological effects.
Comparison with Similar Compounds
- 2-Bromo-1-(phenylsulphonyl)-1H-pyrrolo[2,3-b]pyridine
- 2-Bromo-1-(4-fluorophenyl)ethanone
- 2-Bromo-1-(4-chlorophenyl)ethanone
Comparison: Compared to these similar compounds, 2-Bromo-1-(phenylsulphonyl)-1H-indole is unique due to its indole core structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
1-(benzenesulfonyl)-2-bromoindole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrNO2S/c15-14-10-11-6-4-5-9-13(11)16(14)19(17,18)12-7-2-1-3-8-12/h1-10H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DILGYNXRWCVNEV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3C=C2Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50559997 |
Source
|
Record name | 1-(Benzenesulfonyl)-2-bromo-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50559997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121963-39-1 |
Source
|
Record name | 1-(Benzenesulfonyl)-2-bromo-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50559997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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